molecular formula C13H20N2O B7846589 N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine

Cat. No.: B7846589
M. Wt: 220.31 g/mol
InChI Key: HVDSACFDLJOIPQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine involves several steps. One common method includes the reaction of cyclopropylamine with 4-methoxybenzyl chloride to form an intermediate, which is then reacted with ethane-1,2-diamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields .

Chemical Reactions Analysis

N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The cyclopropyl and methoxybenzyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The ethane-1,2-diamine backbone facilitates the compound’s overall stability and reactivity .

Comparison with Similar Compounds

N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine can be compared to other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-cyclopropyl-N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-6-2-11(3-7-13)10-15(9-8-14)12-4-5-12/h2-3,6-7,12H,4-5,8-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDSACFDLJOIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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